Ethanol, 2-2-(pentyloxy)ethoxy-

Surfactant Chemistry Formulation Science QSAR

Ethanol, 2-[2-(pentyloxy)ethoxy]- (CAS 18912-81-7), commonly known as diethylene glycol monopentyl ether or C5E2, is a non-ionic glycol ether belonging to the alcohol ethoxylate surfactant family. It is an amphiphilic molecule with a pentyl hydrophobic tail (C5) and a diethylene glycol hydrophilic head (E2).

Molecular Formula C9H20O3
Molecular Weight 176.25 g/mol
CAS No. 18912-81-7
Cat. No. B098861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-2-(pentyloxy)ethoxy-
CAS18912-81-7
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCCCOCCOCCO
InChIInChI=1S/C9H20O3/c1-2-3-4-6-11-8-9-12-7-5-10/h10H,2-9H2,1H3
InChIKeyPWTNRNHDJZLBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2-[2-(pentyloxy)ethoxy]- (CAS 18912-81-7) Procurement Guide: Technical Specifications and Applications


Ethanol, 2-[2-(pentyloxy)ethoxy]- (CAS 18912-81-7), commonly known as diethylene glycol monopentyl ether or C5E2, is a non-ionic glycol ether belonging to the alcohol ethoxylate surfactant family. It is an amphiphilic molecule with a pentyl hydrophobic tail (C5) and a diethylene glycol hydrophilic head (E2) [1]. Its computed XLogP3 value of 1.2 and topological polar surface area of 38.7 Ų reflect its balanced hydrophilic-lipophilic properties, positioning it as a specialty solvent, coupling agent, and surfactant intermediate [2].

Why Ethanol, 2-[2-(pentyloxy)ethoxy]- (CAS 18912-81-7) Cannot Be Substituted with Other Glycol Ethers


Glycol ethers, while sharing a common structural motif, exhibit distinct physicochemical behaviors driven by alkyl chain length and ethoxylation degree. Even minor variations in these parameters significantly alter key performance indicators such as hydrophobicity, solubility, critical micelle concentration (CMC), and biodegradation pathways [1]. Generic substitution of Ethanol, 2-[2-(pentyloxy)ethoxy]- with a shorter-chain analog (e.g., C4E2) or a less ethoxylated variant (e.g., C5E1) without quantitative validation can lead to suboptimal surfactant performance, altered phase behavior in aqueous systems, or unforeseen environmental persistence, undermining formulation efficacy and regulatory compliance [2].

Quantitative Differentiation of Ethanol, 2-[2-(pentyloxy)ethoxy]- (CAS 18912-81-7) Against In-Class Analogs


Hydrophobicity (XLogP3) Comparison: C5E2 vs. C4E2

Ethanol, 2-[2-(pentyloxy)ethoxy]- (C5E2) exhibits higher hydrophobicity than its closest industrial analog, diethylene glycol monobutyl ether (C4E2). The computed partition coefficient (XLogP3) for C5E2 is 1.2 [1], compared to 0.6 for C4E2 [2], representing a 100% increase in lipophilicity. This difference stems directly from the additional methylene group in the pentyl chain.

Surfactant Chemistry Formulation Science QSAR

Topological Polar Surface Area (TPSA) Comparison: C5E2 vs. C6E2

The topological polar surface area (TPSA) of Ethanol, 2-[2-(pentyloxy)ethoxy]- is 38.7 Ų [1]. This value is identical to that of its butyl analog (C4E2, TPSA 38.7 Ų) [2], indicating that the polar head group's contribution to molecular polarity remains constant. However, when compared to the longer-chain hexyl analog (C6E2), the TPSA remains the same, but the increased molecular weight reduces the fractional polar surface area, further enhancing lipophilic character. This data confirms that the hydrophobic effect is modulated solely by the alkyl chain length.

Drug Delivery Membrane Permeability ADME

Biodegradation Profile: Anaerobic Removal Efficiency of C5E2 vs. Higher Homologs

In a comparative degradation study of six alcohol ethoxylates, Ethanol, 2-[2-(pentyloxy)ethoxy]- (C5E2) demonstrated anaerobic removal that improved with increasing number of ethoxy groups (E) and decreasing length of the alkyl chain (C) [1]. Specifically, C5E2, C6E4, and C7E4 were effectively removed under anaerobic conditions, whereas C8E2, C8E4, and C10E4 were adsorbed to sludge but not degraded anaerobically. This class-level trend indicates that C5E2 possesses a more favorable anaerobic biodegradation profile compared to longer-chain homologs (C8 and above).

Environmental Fate Green Chemistry Wastewater Treatment

Boiling Point and Vapor Pressure Comparison: C5E2 vs. C4E2

Ethanol, 2-[2-(pentyloxy)ethoxy]- exhibits a higher boiling point (255°C at 760 mmHg) compared to its butyl analog, diethylene glycol monobutyl ether (C4E2), which boils at 231°C [1]. This 24°C increase reflects the added methylene group's contribution to van der Waals interactions. Additionally, the vapor pressure of C5E2 is significantly lower, measured at 0.00254 mmHg at 25°C versus an estimated ~0.02 mmHg for C4E2, indicating approximately an order of magnitude reduction in volatility.

Process Chemistry Solvent Selection Volatility Control

Recommended Application Scenarios for Ethanol, 2-[2-(pentyloxy)ethoxy]- (CAS 18912-81-7) Based on Quantitative Evidence


Formulation of High-Performance, Low-VOC Industrial Coatings

Leverage the compound's high boiling point (255°C) and exceptionally low vapor pressure (0.00254 mmHg at 25°C) to formulate coatings that require high-temperature curing or extended open times without significant solvent evaporation, thereby minimizing volatile organic compound (VOC) emissions and maintaining film integrity .

Surfactant Design for Targeted Hydrophobic Solubilization

Utilize the compound's XLogP3 value of 1.2 as a starting point for designing surfactant systems with precise hydrophile-lipophile balance (HLB). Its enhanced hydrophobicity compared to C4E2 (XLogP3 0.6) enables improved solubilization of non-polar actives in agrochemical, pharmaceutical, or cosmetic formulations [1].

Environmentally Conscious Detergent and Cleaning Product Development

Select Ethanol, 2-[2-(pentyloxy)ethoxy]- as a surfactant component in formulations intended for discharge to municipal wastewater treatment. Its favorable anaerobic biodegradation profile compared to longer-chain (C8+) alcohol ethoxylates reduces the risk of environmental persistence and aligns with green chemistry principles [2].

Microemulsion and Drug Delivery System Optimization

Employ C5E2 as a co-surfactant in the development of microemulsions or as a carrier in peptide-based pharmaceutical delivery systems. Its balanced amphiphilicity, defined by a constant TPSA (38.7 Ų) and moderate XLogP3 (1.2), provides a tunable platform for optimizing membrane permeability and payload solubility .

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